
Balanol
Übersicht
Beschreibung
Balanol ist ein Pilzmetabolit, der vom Pilz Verticillium balanoides produziert wird. Es ist ein potenter Inhibitor der Serin/Threonin-Kinasen Proteinkinase A (PKA) und Proteinkinase C (PKC), der sich auf ähnliche Weise wie ATP bindet . This compound wurde 1993 bei der Suche nach neuartigen Inhibitoren von PKC entdeckt, einer Familie von Serin/Threonin-Kinasen, deren Überaktivierung mit zahlreichen menschlichen Krankheiten, einschließlich Krebs, in Verbindung gebracht wird .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Balanol kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kupplung von Benzophenon, Hexahydroazepan und 4-Hydroxybenzoyl-Molekülen beinhalten. Die Benzophenon- und Hexahydroazepan-Moleküle sind über eine Esterbindung miteinander verbunden, während die Azepan- und Benzoyl-Moleküle über eine Amidbindung verbunden sind . Der Syntheseweg umfasst mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsprozesse.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung der Fermentationsbedingungen unter Verwendung des Pilzes Tolypocladium ophioglossoides. Die Produktion kann durch die Überexpression des im Cluster befindlichen Regulatorgens blnR gesteigert werden, das die Balanolsynthese positiv reguliert . Die optimierten Medien- und Fermentationsbedingungen können zu einer Produktion von this compound im Gramm-Bereich führen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Balanol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die molekulare Struktur von this compound zu modifizieren, um seine Bindungsaffinität und Selektivität für bestimmte Proteinkinasen zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um die gewünschten chemischen Umwandlungen sicherzustellen.
Hauptprodukte: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind seine Analoga und Derivate, die so konzipiert sind, dass sie ihre pharmakologischen Eigenschaften und Selektivität für bestimmte Kinasen verbessern .
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinase C
Balanol's primary application is in the inhibition of PKC, particularly the PKCε isozyme, which is often implicated in cancer progression. Research has demonstrated that selective inhibition of PKCε can provide a therapeutic advantage in treating various cancers.
- Case Study: Fluorinated this compound Analogues
Recent studies have focused on synthesizing fluorinated analogues of this compound to enhance selectivity towards PKCε. These analogues show improved binding affinity and selectivity due to stereospecific fluorination at specific positions on the molecule. For instance, a study highlighted that a C5(S)-fluorinated this compound analogue exhibited significantly better selectivity for PKCε compared to other PKC isozymes .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound structure influence its inhibitory activity and selectivity:
- Key Findings
- Charge States : The charge states of this compound and its analogues play a crucial role in their binding interactions with PKA and PKCε. Understanding these charge states through molecular dynamics (MD) simulations has been vital for rational drug design .
- Molecular Docking : Molecular docking studies have provided insights into the binding modes of this compound and its analogues within the ATP-binding sites of kinases, revealing how structural modifications can enhance selectivity .
Table: Summary of this compound Analogues and Their Selectivity
Analogue | Modification | Target Kinase | Selectivity | Binding Affinity |
---|---|---|---|---|
This compound | None | PKA, PKC | Non-selective | Baseline |
C5(S)-Fluorinated this compound | Fluorination at C5 | PKCε | Improved | Higher than baseline |
Other Fluorinated Analogs | Various fluorinations | Various PKCs | Variable | Depends on structure |
Computational Studies
The use of computational methods such as MD simulations has been pivotal in understanding the dynamics of this compound binding and the effects of structural modifications. These studies have shown that:
Wirkmechanismus
Balanol exerts its effects by binding to the ATP-binding site of serine/threonine kinases, specifically protein kinase A (PKA) and protein kinase C (PKC) . The binding of this compound to these kinases inhibits their activity, thereby disrupting the phosphorylation of target proteins involved in signal transduction pathways . The molecular targets of this compound include the catalytic subunits of PKA and PKC, and its binding mechanism involves interactions with key amino acid residues in the ATP-binding site .
Vergleich Mit ähnlichen Verbindungen
Balanol ist in seiner Struktur und seinen Bindungseigenschaften im Vergleich zu anderen Kinaseinhibitoren einzigartig. Ähnliche Verbindungen umfassen Staurosporin, Azepinostatin und Ophiocordin . Während Staurosporin ein bekannter Kinaseinhibitor mit breiter Spezifität ist, weist this compound eine höhere Selektivität für PKA und PKC auf . Azepinostatin und Ophiocordin sind strukturell mit this compound verwandt, unterscheiden sich jedoch in ihren Verknüpfungsmustern und Bindungsaffinitäten . Die einzigartige Struktur von this compound ermöglicht unterschiedliche Wechselwirkungen mit der ATP-Bindungsstelle, was es zu einem wertvollen Werkzeug für die Untersuchung der Kinaseinhibition und die Entwicklung selektiver Inhibitoren macht .
Biologische Aktivität
Balanol, a fungal metabolite derived from Verticillium balanoides, has garnered significant attention due to its potent inhibitory effects on serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound functions primarily as an ATP-competitive inhibitor of PKA and PKC. By binding to the ATP-binding site within the catalytic domain of these kinases, this compound prevents the phosphorylation of target substrates, which is essential for the activation of various signaling pathways involved in cell growth and differentiation. The binding affinity of this compound is notably high, with an inhibition constant () reported as low as 4 nM for PKA and varying between 1.6 nM to 742 nM across different PKC isoforms .
Binding Characteristics
The binding mechanism is characterized by nonpolar interactions rather than hydrogen bonding. This compound's structure includes two benzophenone rings that interact with the glycine-rich loop of the kinase, facilitating a rearrangement of catalytic side chains that enhances its inhibitory effect . The flexibility of this compound allows it to adapt to different protein microenvironments, contributing to its selectivity among various kinases.
Structure-Activity Relationships (SAR)
Extensive research has focused on modifying this compound's chemical structure to improve its selectivity and potency. Key findings include:
- Analog Synthesis : Numerous congeners have been synthesized to study the impact of structural modifications on kinase binding. For example, the removal of a hydroxyl group from the benzophenone ring significantly increases selectivity for PKA over PKC .
- Fluorination Effects : Recent studies have shown that introducing fluorine atoms into the this compound structure can enhance selectivity for specific PKC isoforms, particularly PKCε. This modification alters the charge states and binding dynamics within the ATP site .
Modification | Effect on Binding |
---|---|
Hydroxyl group removal | Increased selectivity for PKA |
Fluorination | Improved selectivity for PKCε |
Benzophenone ring flexibility | Enhanced adaptability to kinase environments |
Biological Implications
This compound's ability to inhibit PKA and PKC has significant implications in oncology. PKA is often implicated in tumor promotion, while PKC isoforms can act as either tumor promoters or suppressors depending on the context . Thus, targeting these kinases with this compound or its analogs presents a potential therapeutic strategy in cancer treatment.
Case Studies
- Inhibition Profiles : A study demonstrated that this compound exhibited a potent inhibitory effect on cGMP-dependent protein kinase (PKG), PKA, and various PKC isoforms, with values reflecting its strong competitive inhibition .
- Therapeutic Potential : Research indicates that modifications to enhance selectivity towards specific PKC isoforms could lead to new anticancer drugs that minimize side effects associated with broader kinase inhibition .
Future Directions
Ongoing research aims to further elucidate the precise mechanisms by which this compound and its analogs interact with target kinases. Advanced computational methods such as molecular dynamics simulations are being employed to predict binding affinities and optimize ligand design based on charge states and structural flexibility . The ultimate goal is to develop highly selective inhibitors that can be utilized in clinical settings for targeted cancer therapies.
Eigenschaften
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
Record name | (-)-Balanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.